
4-(2-Methoxyethoxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyethoxy)benzene-1-sulfonamide, also known as 4-MEO-BSA, is a synthetic compound belonging to the sulfonamide family of molecules. It is a derivative of benzenesulfonamide and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Antibacterial Properties
Sulfonamides, including “4-(2-Methoxyethoxy)benzene-1-sulfonamide”, have been widely used as antibacterial agents . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Veterinary Medicine
Sulfonamides are commonly used in veterinary medicine. For example, Sulfamethazine, a type of sulfonamide, is used to treat livestock diseases such as gastrointestinal and respiratory tract infections .
Treatment of Toxoplasmosis
Sulfadiazine, another sulfonamide drug, is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .
Treatment of Glaucoma
Sulfonamides have been used in the treatment of glaucoma, a condition that damages the eye’s optic nerve and can result in vision loss and blindness .
Treatment of Thyroiditis
Sulfonamides can also be used in the treatment of thyroiditis, an inflammation of the thyroid gland .
Diuretic Properties
Sulfonamides have diuretic properties, meaning they can help increase the amount of urine produced by the body, helping to remove excess water and salt .
Treatment of Hypoglycemia
Sulfonamides can be used in the treatment of hypoglycemia, a condition characterized by abnormally low levels of glucose in the blood .
Synthesis of New Antibacterial Agents
Recent research has focused on the synthesis of new sulfonamides to overcome sulfonamide resistance and identify new drug candidates . By replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole, new sulfonamides were synthesized that were selectively effective against various Staphylococcus aureus strains .
Mécanisme D'action
Target of Action
4-(2-Methoxyethoxy)benzene-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulfonamides, including 4-(2-Methoxyethoxy)benzene-1-sulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the natural substrate, p-aminobenzoic acid, and bind to the enzyme’s active site, preventing the synthesis of folic acid, which is essential for bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, these compounds prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a co-factor in the synthesis of purines and pyrimidines, the building blocks of DNA .
Pharmacokinetics
The pharmacokinetics of sulfonamides, including absorption, distribution, metabolism, and excretion (ADME), can vary. Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids
Result of Action
The inhibition of folic acid synthesis by sulfonamides leads to a decrease in bacterial growth , as the bacteria are unable to produce the necessary components for DNA synthesis . This makes sulfonamides effective as bacteriostatic antibiotics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfonamides. Additionally, the presence of pus can inhibit their antibacterial action
Propriétés
IUPAC Name |
4-(2-methoxyethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQRLTVZRMGNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethoxy)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

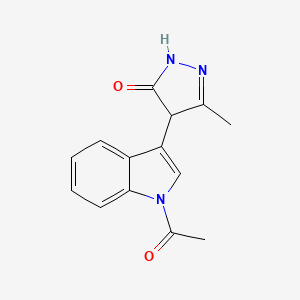
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2920069.png)
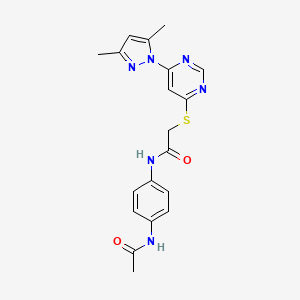
![2-Benzyl-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2920073.png)
![3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B2920075.png)
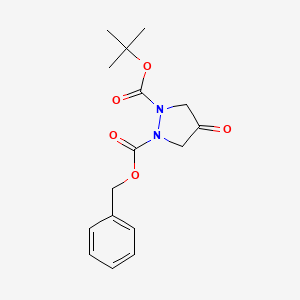
![3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide](/img/structure/B2920079.png)
![2-{1-[2-(methylsulfanyl)pyridin-3-yl]-N-(propan-2-yl)formamido}acetamide](/img/structure/B2920082.png)
![2-Chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2920083.png)
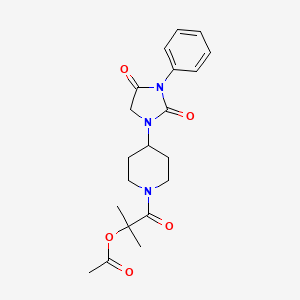
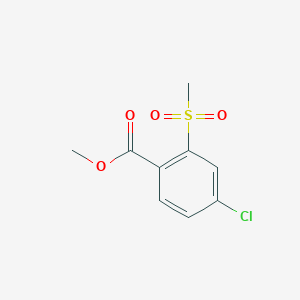
![Methyl (E)-4-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2920088.png)
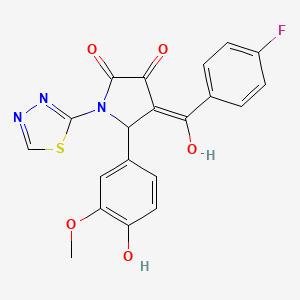
![6-[(1-Benzylaziridin-2-yl)methoxy]quinoline](/img/structure/B2920090.png)